Direct Head-to-Head In Vitro Potency Comparison Among 16 THCCA-Amino Acid Derivatives
In a head-to-head in vitro evaluation of 16 (1R,3S)-THCCA-amino acid derivatives tested under identical assay conditions for inhibition of thrombin-induced platelet aggregation, (1R,3S)-THCCA-Asn (designated compound 4j) exhibited the lowest IC50 value at 0.07 μM, representing the most potent anti-platelet aggregation activity within the entire derivative panel [1].
| Evidence Dimension | IC50 for inhibition of thrombin-induced platelet aggregation |
|---|---|
| Target Compound Data | 0.07 μM |
| Comparator Or Baseline | Other (1R,3S)-THCCA-amino acid derivatives (n=15): IC50 range 0.09 μM to 9.56 μM |
| Quantified Difference | At least 1.29-fold more potent than the next most active derivative (IC50 0.09 μM); up to 136-fold more potent than the least active derivative (IC50 9.56 μM) |
| Conditions | In vitro rabbit platelet aggregation assay induced by thrombin; compound concentrations evaluated across range to determine IC50 values |
Why This Matters
This direct head-to-head comparison establishes that among 16 structurally analogous THCCA-amino acid conjugates synthesized and tested in parallel, the asparagine derivative is unequivocally the most potent inhibitor of thrombin-induced platelet aggregation, providing a clear scientific basis for selecting this specific compound over other amino acid variants for thrombin-targeted studies.
- [1] Zhang X, et al. (1R,3S)-THCCA-Asn: To show the discovery of selective inhibitor of thrombin by successfully combining virtual screening and biological assay. Eur J Med Chem. 2022;242:114681. View Source
